Sulfacétamide sodique monohydraté

Vue d'ensemble

Description

Sulfacetamide Sodium is a sulfonamide antibiotic commonly used in the treatment of bacterial infections, particularly those affecting the eyes and skin. It functions by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction, thereby exerting a bacteriostatic effect .

Applications De Recherche Scientifique

Sulfacetamide Sodium has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Sulfacetamide sodium monohydrate primarily targets bacterial para-aminobenzoic acid (PABA) . PABA is an essential component for bacterial growth .

Mode of Action

Sulfacetamide acts as a competitive inhibitor of PABA . It inhibits the reaction necessary for the synthesis of folic acid in bacteria . This interaction with its target leads to the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the folic acid metabolism cycle in bacteria . By acting as a competitive inhibitor of PABA, it prevents the synthesis of folic acid, which is crucial for bacterial multiplication .

Pharmacokinetics

Sulfacetamide is readily absorbed when taken orally . It is excreted in the urine largely unchanged . The biological half-life has been reported to be between 7 to 13 hours . In a study, subjects applied a lotion containing sulfacetamide to their face, back, chest, and shoulders every 12 hours for 28 days. The percentage of the applied dose excreted in the urine as sulfacetamide plus its major metabolite sulfanilamide ranged from 0.08 to 0.33% .

Result of Action

The result of sulfacetamide’s action is the inhibition of bacterial multiplication . This is due to its bacteriostatic actions and broad-spectrum activity against most gram-positive and many gram-negative organisms . Many strains of an individual species may be resistant .

Action Environment

Sulfacetamide is stable under normal temperatures and pressures . It is an important bacteriostatic agent that is commonly used in human and veterinary medicine . Therefore, it can accumulate in the environment, mostly surface water . It has a long lifetime in the environment, so different degradation reactions have been researched . For example, the photocatalytic degradation of sulfacetamide in water solutions during illumination of UV radiation with TiO2 was examined . It was found that sulfacetamide is resistant to biodegradation and that it is toxic to the green alga Chlorella vulgaris .

Analyse Biochimique

Biochemical Properties

Sulfacetamide sodium monohydrate plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the folic acid metabolism pathway. By mimicking para-aminobenzoic acid, sulfacetamide sodium monohydrate prevents the incorporation of this essential component into folic acid, thereby inhibiting bacterial growth and proliferation . The compound interacts with various enzymes and proteins involved in folic acid synthesis, leading to its bacteriostatic effect.

Cellular Effects

Sulfacetamide sodium monohydrate exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, which is essential for DNA, RNA, and protein synthesis. This disruption leads to impaired cell division and growth. In mammalian cells, sulfacetamide sodium monohydrate has minimal impact due to differences in folic acid synthesis pathways. It can influence cell signaling pathways and gene expression indirectly by altering the bacterial environment .

Molecular Mechanism

The molecular mechanism of action of sulfacetamide sodium monohydrate involves its binding to the active site of dihydropteroate synthase, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of para-aminobenzoic acid to dihydropteroate, a precursor of folic acid. The binding interaction is competitive, meaning that sulfacetamide sodium monohydrate competes with para-aminobenzoic acid for the enzyme’s active site. This competitive inhibition results in a decrease in folic acid production, ultimately leading to the bacteriostatic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfacetamide sodium monohydrate can change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease upon prolonged exposure to light and heat. Degradation products may form, potentially reducing its antibacterial activity. Long-term studies have shown that sulfacetamide sodium monohydrate maintains its bacteriostatic effects for extended periods, although the rate of bacterial resistance development can vary .

Dosage Effects in Animal Models

The effects of sulfacetamide sodium monohydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, adverse effects such as gastrointestinal disturbances, hypersensitivity reactions, and renal toxicity may occur. Threshold effects have been observed, where a minimum concentration is required to achieve the desired antibacterial effect .

Metabolic Pathways

Sulfacetamide sodium monohydrate is primarily metabolized in the liver through acetylation and conjugation reactions. The compound interacts with enzymes such as N-acetyltransferase, which catalyzes the acetylation of sulfacetamide sodium monohydrate, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The metabolic pathways of sulfacetamide sodium monohydrate are crucial for its elimination from the body and for minimizing potential toxicity .

Transport and Distribution

Within cells and tissues, sulfacetamide sodium monohydrate is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross cellular membranes and accumulate in specific tissues, such as the eyes and skin, where it exerts its antibacterial effects. Transporters and binding proteins may facilitate the movement of sulfacetamide sodium monohydrate across cellular barriers, influencing its localization and accumulation .

Subcellular Localization

Sulfacetamide sodium monohydrate is primarily localized in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase. In mammalian cells, the compound does not target specific organelles due to the absence of the bacterial folic acid synthesis pathway. Its presence in the extracellular environment can indirectly affect cellular processes by altering the bacterial population and reducing infection-related inflammation .

Méthodes De Préparation

Sulfacetamide Sodium can be synthesized through direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride or by reacting 4-aminobenzenesulfonamide with acetic anhydride followed by selective, reductive deacylation of the resultant acetamide using a system of zinc-sodium hydroxide . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .

Analyse Des Réactions Chimiques

Sulfacetamide Sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.

Substitution: It can undergo substitution reactions, especially involving the sulfonamide group.

Common reagents and conditions used in these reactions include zinc-sodium hydroxide for reductive deacylation and various solvents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Sulfacetamide Sodium is unique among sulfonamide antibiotics due to its specific applications and effectiveness in treating ocular and dermatologic infections. Similar compounds include:

Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim for a broader spectrum of bacterial infections.

Sulfadiazine: Used primarily in the treatment of toxoplasmosis and other infections.

Sulfisoxazole: Often used in combination with erythromycin for treating otitis media.

Compared to these compounds, sulfacetamide sodium monohydrate is particularly effective in topical applications for eye and skin infections .

Activité Biologique

Sulfacetamide sodium is a sulfonamide antibiotic known for its bacteriostatic properties, primarily used in the treatment of various bacterial infections, particularly those affecting the skin and eyes. This article delves into the biological activity of sulfacetamide sodium, including its mechanisms of action, pharmacokinetics, clinical applications, and research findings.

Sulfacetamide sodium functions as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial component in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfacetamide disrupts bacterial growth and reproduction. This mechanism is consistent across various gram-positive and gram-negative organisms, making sulfacetamide effective against a broad spectrum of bacteria.

Pharmacokinetics

- Absorption : Sulfacetamide sodium is readily absorbed when administered orally, with a reported percutaneous absorption rate of approximately 4% through intact human skin in vitro.

- Distribution : It achieves high concentrations in bodily fluids such as pleural, peritoneal, synovial, and ocular fluids.

- Half-life : The biological half-life ranges from 7 to 13 hours , allowing for effective dosing schedules.

- Metabolism and Excretion : The drug is primarily excreted unchanged in the urine.

Clinical Applications

Sulfacetamide sodium is commonly used in dermatological formulations for conditions such as:

- Acne vulgaris

- Seborrheic dermatitis

- Rosacea

- Perioral dermatitis

- Dermatophyte infections

It is often combined with other agents like sulfur or hydrocortisone to enhance therapeutic effects. For example, a combination of 10% sulfacetamide and 5% sulfur has shown effectiveness in treating acne due to its keratolytic and antibacterial properties.

Efficacy Studies

- Topical Formulations : A study evaluated the efficacy of a topical sulfacetamide lotion applied to subjects with acne vulgaris. The results indicated that the percentage of the applied dose excreted as sulfacetamide plus its metabolite ranged from 0.08% to 0.33%, suggesting significant absorption and potential efficacy in treating skin conditions .

- Microsphere Delivery System : Research on bioadhesive sulfacetamide sodium microspheres demonstrated enhanced treatment efficacy for ocular keratitis caused by Pseudomonas aeruginosa and Staphylococcus aureus. The formulation showed improved residence time on the ocular surface, leading to better therapeutic outcomes compared to standard formulations .

Comparative Studies

Case Studies

- Acne Treatment : A clinical trial involving adult subjects applied a topical lotion containing sulfacetamide sodium twice daily for four weeks. The results showed a marked reduction in acne lesions, supporting its use as an effective treatment modality.

- Ocular Infections : In vivo studies on rabbits with induced keratitis demonstrated that the application of sulfacetamide-loaded microspheres resulted in significant improvement in clinical signs compared to controls, indicating its potential for ocular applications .

Propriétés

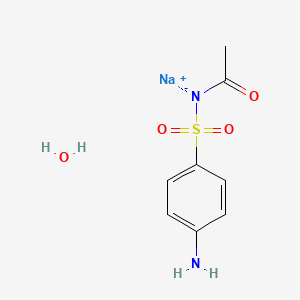

IUPAC Name |

sodium;acetyl-(4-aminophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMSFAORUFMASU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-80-9 (Parent) | |

| Record name | Sulfacetamide sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889336 | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-56-0, 6209-17-2 | |

| Record name | Sulfacetamide sodium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[(4-aminophenyl)sulfonyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfacetamide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfacetamide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACETAMIDE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30760ZE777 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The scientific paper focuses on the crystal and molecular structure of sulfacetamide sodium monohydrate, determined through X-ray diffraction. [] While it doesn't explicitly state the molecular formula and weight, it provides the structural data needed to calculate them. Based on the chemical name and the presence of one sodium ion and one water molecule, the molecular formula can be deduced as C10H13N2NaO5S•H2O. The molecular weight can then be calculated as 338.3 g/mol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.